molecular formula C14H16N2O2 B2814859 Tert-butyl 8-aminoisoquinoline-3-carboxylate CAS No. 2248365-11-7

Tert-butyl 8-aminoisoquinoline-3-carboxylate

Cat. No.: B2814859
CAS No.: 2248365-11-7
M. Wt: 244.294
InChI Key: DZPVQMIXKLCKEG-UHFFFAOYSA-N
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Description

Tert-butyl 8-aminoisoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group attached to an isoquinoline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-aminoisoquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives and tert-butyl esters.

    Reaction Steps: The key steps include the introduction of the tert-butyl group, the amino group, and the carboxylate group onto the isoquinoline ring. This can be achieved through a series of reactions such as nucleophilic substitution, amination, and esterification.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-aminoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Tert-butyl 8-aminoisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 8-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and carboxylate group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoisoquinoline-3-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.

    Tert-butyl 8-aminoquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

    Tert-butyl 8-aminoisoquinoline-4-carboxylate: The carboxylate group is positioned differently on the isoquinoline ring.

Uniqueness

Tert-butyl 8-aminoisoquinoline-3-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties are crucial for drug development.

Properties

IUPAC Name

tert-butyl 8-aminoisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPVQMIXKLCKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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